Aminoisoquinoline, 13

Description

Overview of the Isoquinoline (B145761) Scaffold in Chemical Biology Research

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal and bioorganic chemistry. nih.gov It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is not just a synthetic curiosity but is found extensively in nature, forming the core of many alkaloids with significant physiological effects. benthamdirect.com In the realm of chemical biology and drug discovery, isoquinoline frameworks are considered "privileged structures" because they can bind to a wide variety of biological targets with high affinity. nih.govacs.org

The versatility of the isoquinoline nucleus allows for the introduction of various substituents at multiple positions (C-1, C-3, C-4, etc.), enabling chemists to fine-tune the molecule's steric, electronic, and physicochemical properties. nih.gov This adaptability has led to the development of isoquinoline-based compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. nih.govnih.gov Modern synthetic chemistry continues to evolve, providing novel and efficient methods for constructing complex isoquinoline derivatives, moving beyond traditional reactions like the Pictet–Spengler and Bischler–Napieralski syntheses. nih.govacs.org

Significance of Amino Substitution in Isoquinoline Frameworks for Biological Inquiry

The introduction of an amino (-NH2) group into the isoquinoline framework dramatically influences its biological and chemical properties. The position of the amino group is critical, with 1-aminoisoquinolines, 3-aminoisoquinolines, and 5-aminoisoquinolines all exhibiting distinct profiles. beilstein-journals.orgacs.org Aminoisoquinolines are of particular interest due to their ability to act as hydrogen bond donors and acceptors, which facilitates strong interactions with biological macromolecules like proteins and nucleic acids. beilstein-journals.org

1-Aminoisoquinoline (B73089) derivatives, for example, have been extensively studied for their therapeutic potential. Research has highlighted their roles as antitumor, antimalarial, and anti-Parkinson agents. beilstein-journals.org They are also known to inhibit enzymes such as topoisomerase I and PDE4B. beilstein-journals.org The amino group serves as a versatile chemical handle for further modification, allowing for the creation of extensive libraries of related compounds for high-throughput screening and structure-activity relationship (SAR) studies. organic-chemistry.orgrsc.org The development of metal-catalyzed synthesis methods has made these valuable compounds more accessible for research. organic-chemistry.orgrsc.org

Contextualization of "Aminoisoquinoline, 13" within Contemporary Chemical Research and Lead Compound Identification

In the landscape of modern drug discovery, a specific compound like "this compound" represents a single data point in a large-scale investigation. Researchers often synthesize a series of derivatives based on a core scaffold, such as 1-aminoisoquinoline, and number them sequentially for evaluation. dovepress.com The goal is to identify a "lead compound"—a molecule with promising biological activity that can be further optimized into a clinical drug candidate.

For instance, a research program might synthesize dozens of 1-aminoisoquinoline derivatives with different substituents to screen for their ability to inhibit a particular cancer cell line or a specific enzyme. dovepress.comacs.org In one such hypothetical study, "this compound" could be a derivative that shows superior potency or selectivity compared to its analogues in the series.

The foundational molecule, 1-Aminoisoquinoline, provides a validated starting point for such explorations. Its known biological activities provide a rationale for its use as a scaffold. The table below lists the fundamental physicochemical properties of 1-Aminoisoquinoline, which are critical data points for medicinal chemists in the initial stages of lead discovery.

Table 1: Physicochemical Properties of 1-Aminoisoquinoline

| Property | Value | Source |

|---|---|---|

| IUPAC Name | isoquinolin-1-amine | nih.gov |

| CAS Number | 1532-84-9 | nih.gov |

| Molecular Formula | C₉H₈N₂ | nih.gov |

| Molecular Weight | 144.17 g/mol | nih.gov |

| XLogP3 | 1.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Topological Polar Surface Area | 38.9 Ų | nih.gov |

The journey from a basic scaffold to a lead compound involves iterative cycles of synthesis and biological evaluation. Studies have explored libraries of aminoisoquinolines for various therapeutic targets. For example, a 2022 study reported the synthesis of 1-aminoisoquinoline derivatives and their evaluation as antimicrobial agents, with some compounds showing high efficacy against B. subtilis and E. coli. nih.gov Another study investigated 533 isoquinoline derivatives for their potential in treating ovarian cancer by inhibiting apoptosis proteins. dovepress.com A compound emerging from such a screen, perhaps designated "this compound," would then become the focus of more intensive preclinical development.

Table 2: Examples of Biological Activities of Aminoisoquinoline Derivatives

| Derivative Class | Biological Activity | Research Context | Citation(s) |

|---|---|---|---|

| 1-Aminoisoquinolines | Antimicrobial | Effective against B. subtilis and E. coli | nih.gov |

| 1-Aminoisoquinolines | Antitumor | Synthesis of derivatives as potential antitumor agents | beilstein-journals.orgorganic-chemistry.org |

| 1-(2-Aminophenyl)isoquinolines | Anticancer | Platinum(II) complexes showed potency against murine leukemia cells | acs.org |

| 3-Aminoisoquinolines | CNS Depressant | Early studies showed central nervous system depressant activity | acs.org |

This structured approach, building from a known scaffold like aminoisoquinoline to identify a specific lead compound, is fundamental to modern pharmaceutical research.

Structure

3D Structure

Properties

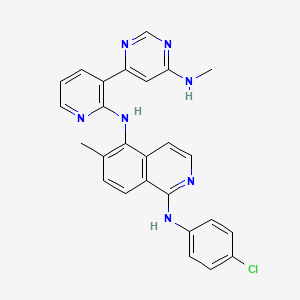

Molecular Formula |

C26H22ClN7 |

|---|---|

Molecular Weight |

468.0 g/mol |

IUPAC Name |

1-N-(4-chlorophenyl)-6-methyl-5-N-[3-[6-(methylamino)pyrimidin-4-yl]pyridin-2-yl]isoquinoline-1,5-diamine |

InChI |

InChI=1S/C26H22ClN7/c1-16-5-10-20-19(11-13-30-25(20)33-18-8-6-17(27)7-9-18)24(16)34-26-21(4-3-12-29-26)22-14-23(28-2)32-15-31-22/h3-15H,1-2H3,(H,29,34)(H,30,33)(H,28,31,32) |

InChI Key |

QLKGZBYGKCVLEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=CC(=NC=N5)NC |

Origin of Product |

United States |

Synthetic Methodologies for Aminoisoquinoline, 13, and Analogues

Advanced Synthetic Routes for the Aminoisoquinoline Core

Pomeranz-Fritsch and Related Cyclization Reactions

The Pomeranz-Fritsch reaction, a classical method for isoquinoline (B145761) synthesis, involves the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.org This reaction, first reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, offers a route to isoquinolines with substitution patterns that can be difficult to achieve through other methods. organicreactions.orgthermofisher.com The process is typically carried out in two stages: first, the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (benzalaminoacetal), followed by cyclization in the presence of a strong acid, such as sulfuric acid. wikipedia.org

While the original reaction is not primarily for aminoisoquinolines, modifications and related cyclizations can be adapted for their synthesis. For instance, the use of substituted benzaldehydes and benzylamines can lead to the formation of various isoquinoline derivatives. organicreactions.org A modification known as the Schlittler-Müller reaction involves condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal, which can provide a pathway to C1-substituted isoquinolines. thermofisher.com Another variation, the Bobbitt modification, involves hydrogenation of the benzalaminoacetal before the acid-catalyzed cyclization to produce tetrahydroisoquinolines. thermofisher.com The versatility of these reactions allows for the preparation of a wide range of isoquinoline compounds. wikipedia.org

Table 1: Key Features of Pomeranz-Fritsch and Related Reactions

| Reaction | Key Reactants | Product Type | Catalyst/Conditions |

|---|---|---|---|

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Isoquinoline | Strong acid (e.g., H₂SO₄) wikipedia.org |

| Schlittler-Müller | Substituted Benzylamine, Glyoxal Hemiacetal | C1-Substituted Isoquinoline | Acid-catalyzed condensation thermofisher.com |

| Bobbitt Modification | Benzalaminoacetal | Tetrahydroisoquinoline | Hydrogenation followed by acid catalysis thermofisher.com |

Metal-Catalyzed C-H Functionalization Approaches

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for synthesizing complex molecules, including aminoisoquinolines. rsc.orgdmaiti.com These methods often involve the use of a directing group to achieve high regioselectivity.

Rhodium(III) catalysis has been successfully employed for the synthesis of N-substituted 1-aminoisoquinolines. acs.orgnih.gov This approach involves the oxidative coupling of N-substituted benzamidines with alkynes. acs.orgnih.gov The reaction proceeds via an ortho C–H activation of the C-aryl ring, directed by the amidine nitrogen. acs.org The use of a [RhCp*Cl₂]₂ catalyst, often in combination with an additive like AgSbF₆ and an oxidant such as Cu(OAc)₂, facilitates the C-C and C-N bond formations in a cascade process. acs.org This method is compatible with both N-aryl and N-alkyl benzamidines and a variety of alkynes, affording functionalized 1-aminoisoquinolines in moderate to good yields. acs.org

In a related development, a Rh(III)-catalyzed C–H/N–H bond functionalization of aryl amidines with α-MsO/TsO/Cl ketones provides a practical route to 1-aminoisoquinolines under mild conditions. acs.org Furthermore, the annulation of N-arylbenzamidines with propargyl alcohols, also catalyzed by Rh(III), yields 1-aminoisoquinolines with high regioselectivity, which is controlled by a hydrogen-bonding interaction. acs.org Another strategy involves the reaction of N-aryl amidines with cyclic 2-diazo-1,3-diketones, leading to novel 1-aminoisoquinoline (B73089) skeletons through a cascade C–H activation and intramolecular cyclization. acs.org

Table 2: Examples of Rh(III)-Catalyzed Synthesis of 1-Aminoisoquinolines

| Amidine Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Phenylbenzamidine | Diphenylacetylene | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂ | 1-(Phenylamino)-3,4-diphenylisoquinoline | Good | acs.org |

| N-Arylbenzamidine | Propargyl Alcohol | [RhCp*Cl₂]₂, NaOAc | 1-Amino-3-(hydroxymethyl)isoquinoline derivative | High | acs.org |

| N-Aryl Amidine | Cyclic 2-Diazo-1,3-diketone | [Cp*RhCl₂]₂, CsOPiv | Fused 1-Aminoisoquinoline derivative | Good to Excellent | acs.org |

| Aryl Amidine | α-MsO/TsO/Cl Ketone | [RhCp*Cl₂]₂, NaOAc | 1-Aminoisoquinoline derivative | - | acs.org |

Gold(III) catalysis offers a facile route for the synthesis of 1-aminoisoquinoline derivatives from readily available starting materials. organic-chemistry.orgnih.gov A notable example is the domino reaction of 2-alkynylbenzamides with ammonium (B1175870) acetate (B1210297). organic-chemistry.orgnih.govacs.org This method proceeds under mild conditions and is compatible with a variety of functional groups, providing moderate to excellent yields. organic-chemistry.org The reaction is typically catalyzed by a combination of NaAuCl₄·2H₂O and AgSbF₆ in acetonitrile (B52724) at elevated temperatures. organic-chemistry.org The proposed mechanism involves a gold-catalyzed cyclization followed by the addition of ammonia (B1221849) and subsequent transformations to yield the 1-aminoisoquinoline product. organic-chemistry.org It has been observed that substrates with electron-donating groups tend to give higher yields, while those with electron-withdrawing groups result in more moderate yields. organic-chemistry.org

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org While not a direct method for forming the aminoisoquinoline ring itself, it is a crucial step in preparing the necessary precursors for other cyclization methods. organic-chemistry.org For instance, the 2-alkynylbenzamides used in the Gold(III)-mediated domino reactions are often synthesized via a Sonogashira coupling. organic-chemistry.org

Furthermore, the Sonogashira reaction can be used to introduce an alkynyl group onto a pre-formed isoquinoline scaffold. A two-step process involving a regioselective Sonogashira coupling at the C-2 position of 2,4-dichloroquinoline, followed by a Suzuki coupling at the C-4 position, has been developed to synthesize 2-alkynyl-4-arylquinolines. beilstein-journals.org This highlights the utility of such coupling reactions in the functionalization of heterocyclic systems, which can be extended to the synthesis of various alkynyl aminoisoquinoline derivatives.

Nucleophilic Substitution and Amination Strategies

Traditional methods for introducing an amino group onto the isoquinoline core often rely on nucleophilic substitution and amination reactions. One of the historical approaches to synthesizing 3-aminoisoquinolines is the direct amination of 3-haloisoquinolines using reagents like sodium amide or aqueous ammonia, though these methods often require harsh conditions such as high temperatures or pressures. nih.govrsc.orgresearchgate.net A more modern approach involves the palladium-catalyzed Buchwald-Hartwig amination, which allows for the C-N bond formation between a halo-isoquinoline and an amine under milder conditions. This has been successfully applied to the synthesis of 3-aminoisoquinoline-5-sulfonamides. thieme-connect.com

Another strategy involves the cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines. rsc.org A metal-free, one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has also been developed for the facile synthesis of various 3-aminoisoquinolines from readily available starting materials. nih.govrsc.orgresearchgate.netrsc.org For the synthesis of 1-aminoisoquinolines, a simple and efficient protocol involves the Me₃Al-mediated domino nucleophilic addition of amines to 2-(2-oxo-2-phenylethyl)benzonitriles, followed by intramolecular cyclization. beilstein-journals.org Additionally, isoquinoline N-oxides can serve as precursors for amination reactions. researchgate.netresearchgate.net A metal-free protocol using an aqueous medium has been reported for the construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile. rsc.orgchemrxiv.org

Regioselective Amination of Isoquinolinequinones

The direct introduction of an amino group onto an isoquinolinequinone core is a powerful method for synthesizing aminoisoquinoline derivatives. The key challenge in this approach is controlling the position of the incoming amino group, a concept known as regioselectivity.

Research has demonstrated that the amination of isoquinoline-5,8-quinone (1) with various alkylamines shows a strong preference for substitution at the C-7 position. mdpi.compsu.edu For instance, the reaction with methylamine (B109427) hydrochloride in ethanol (B145695) at room temperature yields a mixture of the 7-amino (2a) and 6-amino (2b) regioisomers in an 80:20 ratio. mdpi.compsu.edu The predominant formation of the 7-substituted product is attributed to the electron-withdrawing nature of the heterocyclic nitrogen atom, which renders the C-5 carbonyl group more electron-deficient and directs the nucleophilic attack of the amine to the C-7 position. mdpi.com

The use of Lewis acid catalysts, such as Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), has been shown to enhance both the reaction rate and yield. mdpi.compsu.edu When isoquinoline-5,8-quinone (1) is reacted with 2-aminoethanol in the presence of a catalytic amount of CeCl₃·7H₂O, the reaction completes in 3 hours, affording an 80:20 mixture of the 7-substituted (3a) and 6-substituted (3b) products in 65% yield. mdpi.compsu.edu Without the catalyst, the reaction is significantly slower and results in considerable decomposition of the starting material. mdpi.compsu.edu This catalytic effect is believed to arise from the coordination of the cerium ion with the heterocyclic nitrogen and/or the carbonyl group at the 10-position in related systems, which enhances the electrophilicity of the quinone and facilitates the nucleophilic attack. ucl.ac.be

Computational studies using Density Functional Theory (DFT) have further elucidated the factors governing this regioselectivity. nih.gov These analyses confirm that differences in local reactivity and steric hindrance are the primary determinants for the high regioselectivity observed in the amination reaction of isoquinolinequinone derivatives. nih.gov

Table 1: Regioselective Amination of Isoquinoline-5,8-quinone (1)

| Amine Nucleophile | Conditions | Product Ratio (7-amino:6-amino) | Total Yield | Reference |

|---|---|---|---|---|

| Methylamine HCl/NaOAc | Ethanol, rt, 3h | 80:20 | 74% | mdpi.com, psu.edu |

| 2-Aminoethanol | Ethanol, rt, >7h | Slow reaction with decomposition | N/A | mdpi.com, psu.edu |

| 2-Aminoethanol | Ethanol, 5 mmol% CeCl₃·7H₂O, rt, 3h | 80:20 | 65% | mdpi.com, psu.edu |

Reductive Amination Protocols

Reductive amination, also known as reductive alkylation, is a versatile and widely used method for forming C-N bonds. nih.gov This reaction converts a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine. wikipedia.org The process involves the initial reaction of the carbonyl compound with an amine to form a hemiaminal, which then reversibly loses water to form an imine. wikipedia.org The imine intermediate is subsequently reduced to the final amine. masterorganicchemistry.com

A key advantage of this method is that it can be performed as a one-pot reaction where the imine is not isolated. wikipedia.org The choice of reducing agent is crucial for the success of the reaction, especially when the starting material contains a reducible carbonyl group. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) are particularly effective because they selectively reduce the imine in the presence of the aldehyde or ketone. masterorganicchemistry.com Other reagents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also commonly employed. masterorganicchemistry.com

This protocol is frequently applied in pharmaceutical synthesis due to its operational simplicity and broad applicability. nih.gov For example, in the synthesis of a series of human Mas-related G-protein-coupled receptor X1 (MRGPRX1) agonists, a reductive amination step using NaCNBH₃ was employed. nih.gov

Multi-Component Reactions for Isoquinoline Scaffold Construction

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more simple starting materials in a single synthetic operation. beilstein-journals.orgresearchgate.net These reactions are highly efficient and atom-economical, providing rapid access to diverse molecular scaffolds. beilstein-journals.org Several MCRs have been successfully applied to the synthesis of the isoquinoline core. acs.orgnih.gov

One prominent example is the Ugi four-component reaction (Ugi-4CR), which involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. researchgate.net The resulting α-acetamido carboxamide product can then undergo further cyclization reactions to yield the isoquinoline framework. For instance, a post-Ugi strategy utilizing the Pomeranz–Fritsch reaction has been developed. acs.org In this approach, the crude adduct from the Ugi reaction is treated with acid to induce an electrophilic cyclization, forming the isoquinoline ring system in moderate to good yields. acs.org

Another important MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction. A strategy combining the GBB reaction with a subsequent gold-catalyzed cyclization has been used to create structurally complex imidazo[1,2-a]pyridine-fused isoquinolines. beilstein-journals.org This method is characterized by its mild reaction conditions and broad substrate scope, making it suitable for generating chemical libraries for drug discovery. beilstein-journals.org

Strategies for Stereoselective Synthesis and Chiral Resolution of Aminoisoquinolines

Many biologically active aminoisoquinolines are chiral, meaning their therapeutic efficacy is often dependent on a specific three-dimensional arrangement of atoms. Therefore, methods to obtain enantiomerically pure compounds are of paramount importance. This can be achieved through two main strategies: stereoselective synthesis or chiral resolution of a racemic mixture.

Stereoselective synthesis (or asymmetric synthesis) aims to directly produce a single enantiomer by using chiral catalysts, reagents, or auxiliaries. iupac.org This approach is highly efficient as it avoids the loss of 50% of the material inherent in resolution methods. wikipedia.org

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual, pure enantiomers. wikipedia.org A common and well-established method is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or (S)-mandelic acid. wikipedia.org This reaction creates a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomer of the amine. wikipedia.org

A practical example is the resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline. rsc.org In some industrial processes, the unwanted enantiomer can be racemized (converted back into the racemic mixture) and recycled, making the process more sustainable and economically viable. rsc.org Other resolution techniques include chiral column chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral, leading to differential retention of the two enantiomers. symeres.com

Synthesis of Specific "Aminoisoquinoline, 13" Structural Variants

The synthetic methodologies described above can be applied to create specific structural variants of aminoisoquinolines with desired substitution patterns.

Synthesis of Amino-isoquinoline-5,8-quinone Bromine Derivatives (e.g., Compound 13a, 13b)

Halogenated aminoisoquinolinequinones are an important class of compounds. Bromine derivatives can be synthesized through several routes. One method involves the direct bromination of a pre-formed aminoisoquinolinequinone. For example, 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates (e.g., compound 9a) can be treated with N-bromosuccinimide (NBS) to yield the corresponding 6-bromo derivatives (e.g., compound 10a). rsc.org

Alternatively, the synthesis can start from a bromo-substituted quinone. The reaction of 6-bromo-isoquinoline-5,8-dione (5) with an amine, such as 2,2-diethoxy-ethylamine, results in a nucleophilic substitution reaction to yield 7-bromo-6-(2,2-diethoxy-ethyl)-amino-isoquinoline-5,8-dione (9) as the sole product in 55% yield. niscpr.res.in

Table 2: Synthesis of Brominated Amino-isoquinoline-5,8-quinones

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 7-arylamino-isoquinoline-5,8-dione (9a-d) | N-Bromosuccinimide (NBS) | 6-Bromo-7-arylamino-isoquinoline-5,8-dione (10a-d) | Poor | rsc.org |

| 6-bromo-isoquinoline-5,8-dione (5) | 2,2-diethoxy-ethylamine | 7-bromo-6-(2,2-diethoxy-ethyl)-amino-isoquinoline-5,8-dione (9) | 55% | niscpr.res.in |

Preparation of 1-Aminoisoquinoline Derivatives (e.g., Compound 13 in MRGPRX1 Agonists)

1-Aminoisoquinolines represent a privileged scaffold in medicinal chemistry, particularly as agonists for the Mas-related G-protein-coupled receptor X1 (MRGPRX1), a target for pain treatment. nih.govresearchgate.netnih.gov A key synthetic achievement in this area was the conversion of a benzamidine (B55565) moiety into a 1-aminoisoquinoline group during the late stages of lead optimization. nih.govnih.gov This structural modification led to the discovery of compound 16 , N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide, a highly potent and selective MRGPRX1 agonist. nih.govnih.gov

Numerous methods have been developed for the direct synthesis of the 1-aminoisoquinoline core.

Gold-Catalyzed Domino Reaction: Readily available 2-alkynylbenzamides can react with ammonium acetate in the presence of a gold(III) catalyst to form 1-aminoisoquinolines under mild conditions. acs.org

Copper-Catalyzed MCR: A three-component reaction between 2-bromoaryl nitriles, terminal alkynes, and amines, catalyzed by copper(I), provides an efficient route to 1-aminoisoquinolines through a 6-endo-dig cycloaromatization process. acs.org

Catalyst-Controlled Cyclization: The reaction of 2-alkynylbenzonitriles with secondary amines can be directed to form either 1-aminoisoquinolines or 1-aminoisoindolines depending on the metal catalyst used. dntb.gov.ua Copper-based catalysts favor the 6-endo-dig cyclization required for 1-aminoisoquinolines. dntb.gov.ua

Rhodium-Catalyzed C-H Functionalization: An efficient method for synthesizing 1-aminoisoquinoline derivatives involves the Rh(III)-catalyzed C-H functionalization of 3-aryl-2H-benzo[e] nih.govCurrent time information in Bangalore, IN.acs.orgthiadiazine-1,1-dioxides with alkynes, which proceeds through C-C and C-N bond formation followed by desulfonylation. researchgate.net

These diverse catalytic methods provide a robust toolbox for accessing the 1-aminoisoquinoline scaffold, enabling the synthesis of important pharmacological agents. researchgate.netacs.orgacs.orgdntb.gov.ua

Derivatization of Isoquinoline-Tethered Quinazoline (B50416) Scaffolds (e.g., Compound 13a, 13f)

The strategic derivatization of isoquinoline-tethered quinazoline scaffolds has been a focal point in the development of targeted therapeutic agents. A key approach involves the Sonogashira coupling reaction, a versatile and reliable method for forming carbon-carbon bonds. This methodology has been successfully employed to introduce various acetylene-containing moieties onto the quinazoline core, leading to the synthesis of novel analogues with modified properties. The synthesis of compounds 13a and 13f serves as a pertinent example of this strategy, starting from a common iodo-substituted quinazoline intermediate. rsc.org

The general synthetic route involves the coupling of a 6-iodoquinazoline (B1454157) derivative with different terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent. This reaction is typically carried out under microwave irradiation to enhance reaction rates and yields. rsc.org

For the synthesis of morpholino derivative 13a and its chloro-substituted analogue 13f , the key precursor is an N-(4-(isoquinolin-8-yloxy)-3-substituted-phenyl)-6-iodoquinazolin-4-amine. The derivatization at the 6-position of the quinazoline ring is achieved by coupling this intermediate with the corresponding N-alkynyl-heterocycle. rsc.orgnih.gov

In a representative procedure, the synthesis of these derivatives is accomplished by reacting the 6-iodoquinazoline intermediate with the desired terminal acetylene. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide, with diisopropylethylamine (DIPEA) serving as the base in a dimethylformamide (DMF) solvent system. The use of microwave heating at 100°C for one hour facilitates the coupling process. rsc.org

Following this general protocol, compound 13f , which features a chlorine atom on the phenyl ring, was obtained with a yield of 18%. nih.gov Similarly, the synthesis of other analogues, such as the morpholino derivative 13a , demonstrates the utility of this derivatization strategy. The introduction of different substituents on the phenyl ring and variations in the terminal alkyne allows for the exploration of structure-activity relationships. For instance, replacing the methyl group in an analogue with a chlorine atom to produce 13f was found to improve its biological activity in certain assays. nih.gov

The successful synthesis and characterization of these compounds underscore the effectiveness of the Sonogashira coupling for the late-stage functionalization of complex heterocyclic systems.

Research Findings for Compound 13a and 13f

| Compound | Structure | Synthetic Method | Reagents and Conditions | Yield (%) |

| 13a | N-(4-(isoquinolin-8-yloxy)-3-methylphenyl)-6-(3-morpholinoprop-1-yn-1-yl)quinazolin-4-amine | Sonogashira Coupling | 6-Iodoquinazoline precursor, 4-(prop-2-yn-1-yl)morpholine, Pd(PPh₃)₄, CuI, DIPEA, DMF, microwave, 100 °C, 1 h | Not explicitly stated, but part of a series with yields from 7-63% rsc.org |

| 13f | N-(3-chloro-4-(isoquinolin-8-yloxy)phenyl)-6-(3-morpholinoprop-1-yn-1-yl)quinazolin-4-amine | Sonogashira Coupling | 6-Iodoquinazoline precursor, 4-(prop-2-yn-1-yl)morpholine, Pd(PPh₃)₄, CuI, DIPEA, DMF, microwave, 100 °C, 1 h | 18 nih.gov |

Structure Activity Relationship Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the structural or physicochemical properties of a set of compounds with their biological activities. wikipedia.orgnih.gov These mathematical models are crucial for predicting the activity of novel molecules, thereby streamlining the drug discovery process. dovepress.com For aminoisoquinoline and related compounds, QSAR models have been developed to predict various biological activities, including antimicrobial and anticancer effects. mdpi.comasianpubs.org

The process involves generating descriptors for molecular structures and using statistical methods, such as multiple linear regression, to build a predictive equation. asianpubs.org For instance, 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Analysis of Molecular Similarity Index (CoMSIA) have been successfully applied to pyrimido-isoquinolin-quinones. These models explain biological activity based on steric, electronic, and hydrogen-bond acceptor properties. mdpi.com The statistical robustness of a QSAR model is critical and is typically evaluated using parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high value for these parameters indicates a reliable and predictive model. mdpi.comnih.gov

| Model Type | Key Descriptors | r² | q² | Predicted Activity |

| 3D-QSAR (CoMFA) | Steric, Electronic Fields | 0.938 | 0.660 | Antibacterial |

| 3D-QSAR (CoMSIA) | Steric, Electronic, H-bond Acceptor | 0.895 | 0.596 | Antibacterial |

| MLR QSAR | Net Atomic Charges, Dipole Moment, logP | 0.976 | 0.651 | Cytotoxic |

| MLR QSAR | Topological Descriptors | 0.84 | 0.83 | Antimalarial |

This table presents representative statistical values from various QSAR studies on isoquinoline (B145761) and quinoline (B57606) derivatives to illustrate the predictive power of the models.

Predictive analytics based on these validated QSAR models allow for the virtual screening of large compound libraries and the rational design of new derivatives with potentially improved biological profiles before their actual synthesis. dovepress.com

Elucidation of Structural Determinants for Biological Activity

The potency and selectivity of aminoisoquinoline compounds are governed by specific structural features, including the position of substituents, the nature of side chains, and the stereochemistry of chiral centers.

The regiochemistry, or the specific placement of functional groups on the isoquinoline scaffold, plays a critical role in determining the biological activity. The substitution pattern on both the benzene (B151609) and pyridine (B92270) rings of the isoquinoline core can significantly modulate the compound's interaction with its biological target.

Studies on 3-aminoisoquinoline analogs have shown that substitutions at various positions can lead to divergent activities. For example, the introduction of a bromo group at the C1 position and a methyl group at the C4 position of a 3-aminoisoquinoline resulted in a compound with curative potential in certain antimalarial screens. lookchem.com Conversely, other substitutions on the isoquinoline ring did not yield significant activity, highlighting the sensitivity of the biological response to the substituent's location. lookchem.com The SAR studies on tetrahydroisoquinoline (THIQ) derivatives indicate that the substitution at the 6- and 7-positions is important for their activity as selective antagonists for certain receptors. nuph.edu.ua The regioselectivity of reactions on related heterocyclic systems is often dictated by the electronic nature of existing groups, which can direct incoming substituents to specific positions, thereby influencing the final biological profile. nih.gov

| Compound Class | Substitution Position(s) | Observed Effect on Activity |

| 3-Aminoisoquinoline | C1 (Bromo), C4 (Methyl) | Curative in P. gallinaceum screen |

| 3-Aminoisoquinoline | Other substitutions | Generally inactive |

| Tetrahydroisoquinoline | C6, C7 | Important for selective receptor antagonism |

| Pyrimido-isoquinolin-quinone | ortho or para on benzene ring | Favorable for antibacterial activity |

| Pyrimido-isoquinolin-quinone | meta on benzene ring | Less active |

This table summarizes findings on how the position of substituents on the isoquinoline ring system influences biological outcomes.

Modifications to side chains and the derivatization of functional groups are key strategies for optimizing the biological efficacy of aminoisoquinolines. SAR studies on 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives have demonstrated that the presence of electron-donating, electron-withdrawing, and various heterocyclic functional groups on the core structure is vital for modulating their biological potential. nuph.edu.uabohrium.comresearchgate.net

The chemical derivatization of functional groups such as amino, carboxyl, and hydroxyl groups can alter a molecule's properties, such as hydrophobicity and basicity, which in turn affects its biological interactions and detectability in analytical methods. rsc.org For example, modifying lysine (B10760008) and arginine side chains in proteins has been shown to alter their enzymatic degradation, demonstrating that changes to side chains can directly impact biological processes. nih.gov In the context of aminoisoquinolines, derivatization of the amino group into acetamides, sulfonamides, and ureas has been explored, though in some cases, these modifications led to inactive compounds. lookchem.com The nature of these modifications is critical; for instance, bulky, electron-rich groups with hydrogen bond acceptor capabilities on an attached benzene ring were found to be favorable for the antibacterial activity of pyrimido-isoquinolin-quinones. mdpi.com

Stereochemistry can play a pivotal role in the biological activity of chiral compounds, as different stereoisomers can exhibit distinct interactions with chiral biological targets like enzymes and receptors. In the realm of tetrahydroisoquinoline derivatives, the stereochemical configuration can be a determining factor for activity. For instance, studies on certain bis(THIQ) derivatives have shown that a specific compound and its stereoisomer exhibited equipotent activity against the pathogenic fungus C. albicans. rsc.org This suggests that for some targets, the specific spatial arrangement of substituents may not be critical, while for others, it is paramount. The synthesis and evaluation of specific stereoisomers are therefore essential in fully characterizing the SAR of a chiral aminoisoquinoline derivative.

Advanced Computational Chemistry Approaches

Modern computational chemistry provides powerful tools to investigate molecules at an atomic level, offering insights that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govscirp.org It is widely used to calculate various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. researchgate.netnih.gov For aminoisoquinoline and its derivatives, DFT calculations, often employing the B3LYP functional, provide deep insights into the molecule's stability and reactivity. researchgate.netnih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability. nih.govnih.gov A smaller energy gap suggests that a molecule is more reactive. nih.gov These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular charge transfer and the stabilization of the molecular system. nih.gov

| Compound | DFT Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 6-Aminoquinoline | DFT/B3LYP | -5.62 | -1.13 | 4.49 |

| 8-Aminoquinoline Schiff Base (LNAPH) | DFT/B3LYP/6-311++g(d,p) | -5.73 | -1.91 | 3.82 |

| 8-Aminoquinoline Schiff Base (LO-VAN) | DFT/B3LYP/6-311++g(d,p) | -5.79 | -1.71 | 4.08 |

| 1-Aminoisoquinoline (B73089) | DFT/B3LYP/6-311G++(d,p) | -5.59 | -0.73 | 4.86 |

This table showcases representative quantum chemical parameters calculated for aminoquinoline and aminoisoquinoline derivatives using DFT, highlighting their electronic properties.

These theoretical studies complement experimental findings by providing a rationale for observed biological activities and guiding the design of new aminoisoquinoline derivatives with tailored electronic and reactive properties. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations for Target Binding Elucidation

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as an aminoisoquinoline derivative, and a biological target, typically a protein. These methods provide insights into the binding affinity, orientation, and stability of the ligand-protein complex, which is crucial for understanding the compound's mechanism of action and for rational drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For instance, docking studies on various quinoline derivatives have been used to evaluate their binding interactions and flexibility within the target's active site. nih.gov The process involves preparing the 3D structures of both the ligand and the receptor, often obtained from crystallographic data in the Protein Data Bank (PDB). Docking algorithms then explore various possible conformations and score them based on binding energy, with more negative scores generally indicating a more favorable interaction. nih.govnih.gov For example, in a study of quinoline derivatives as potential HIV reverse transcriptase inhibitors, docking scores were used to identify the most promising compounds for further development. nih.gov

Following docking, molecular dynamics simulations can be employed to study the stability of the predicted ligand-protein complex over time. nih.govyoutube.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the interactions. youtube.com These simulations, which can run for nanoseconds or even microseconds, help to validate the docking poses and reveal key amino acid residues involved in the interaction. nih.gov For quinoline-3-carboxamide (B1254982) derivatives, MD simulations were used to establish the stability of their interactions with various kinases. mdpi.com The stability of the complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, the radius of gyration (Rg), and the number of hydrogen bonds formed over the simulation time. nih.gov

| Compound/Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Quinoline Derivative 4 | HIV Reverse Transcriptase | -10.675 | Not specified |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 | LYS-7, LYS-11, TRP-12, VAL-14, PHE-15, LYS-16, ILE-18, TRP-25, LYS-26 |

| Quinoline-3-carboxamides | ATM Kinase | Not specified | Not specified |

This table presents representative data from various studies on quinoline derivatives to illustrate the outputs of molecular docking analyses. nih.govnih.govmdpi.com

In silico ADME Profile Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a critical step in early-stage drug discovery that uses computational models to predict the pharmacokinetic properties of a compound. These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before costly experimental studies are undertaken.

Web-based tools and specialized software are often used to calculate a range of physicochemical and pharmacokinetic parameters. nih.gov For example, an in silico ADME study of 5-Aminoisoquinoline (B16527) (5-AIQ), a PARP-1 inhibitor, predicted that it would be very soluble in water and have high gastrointestinal absorption. mdpi.comresearchgate.net The predictions also indicated its ability to cross the blood-brain barrier (BBB). mdpi.comresearchgate.net

Key ADME parameters that are typically evaluated include:

Absorption: Predictions of gastrointestinal absorption and aqueous solubility (Log S).

Distribution: Evaluation of properties like blood-brain barrier permeability and plasma protein binding.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes a compound might inhibit or be a substrate for. For instance, 5-AIQ was predicted to be an inhibitor of CYP1A2. mdpi.com

Excretion: While less commonly predicted in silico, some models can estimate clearance rates.

Drug-likeness: This is often assessed using rules like Lipinski's Rule of Five, which evaluates molecular weight, lipophilicity (Log P), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be orally bioavailable.

| ADME Parameter | Predicted Value for 5-Aminoisoquinoline (5-AIQ) | Implication |

| Water Solubility (Log S) | -2.14 | Very soluble |

| Gastrointestinal Absorption | High | Good oral absorption potential |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Can potentially act on targets in the central nervous system |

| Cytochrome P450 Inhibition | Inhibitor of CYP1A2 | Potential for drug-drug interactions |

| P-glycoprotein (P-gp) Substrate | No | Less likely to be subject to efflux from cells |

| Bioavailability Score | 0.55 | Favorable drug-like properties |

This table is based on the published in silico ADME profile for 5-Aminoisoquinoline (5-AIQ). mdpi.comresearchgate.net

Aminoisoquinoline, 13, in Contemporary Drug Discovery and Chemical Biology Research

Strategies for Lead Compound Identification and Optimization

The identification of lead compounds is a critical first step in the drug discovery pipeline. The 1-aminoisoquinoline (B73089) scaffold has been instrumental in this process, often serving as a bioisosteric replacement for other chemical groups to improve drug-like properties. nih.govnih.gov

A notable strategy involves the replacement of the highly basic benzamidine (B55565) moiety with the moderately basic 1-aminoisoquinoline group. nih.gov This substitution has been successfully employed in the development of thrombin inhibitors, leading to compounds with enhanced selectivity and improved cell permeability. nih.gov This approach addresses the common challenge of poor pharmacokinetic properties associated with the high basicity of amidine-containing compounds. uniroma1.it

Furthermore, fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. uniroma1.itbohrium.com In this approach, small molecular fragments that bind to a biological target are identified and then optimized or combined to create more potent lead compounds. uniroma1.it 1-Aminoisoquinoline has been identified as a potent and selective fragment for targets like factor XIIa, a key enzyme in the coagulation cascade. bohrium.com By merging this fragment with other scaffolds, such as coumarin, researchers have developed potent and selective inhibitors. bohrium.com

Optimization of lead compounds containing the 1-aminoisoquinoline core often involves systematic modifications to enhance potency and selectivity. For instance, in the development of Rho kinase (ROCK) inhibitors, optimization of 6-substituted isoquinolin-1-amine derivatives led to a lead compound with improved potency and a good pharmacokinetic profile. nih.gov This was achieved in part by removing the basic center of the aminoisoquinoline. nih.gov Similarly, in the discovery of agonists for the Mas-related G protein-coupled receptor X1 (MRGPRX1), converting a benzamidine moiety to a 1-aminoisoquinoline in the later stages of optimization resulted in a highly potent and selective agonist. nih.govacs.orgnih.gov

Table 1: Examples of Lead Optimization Strategies Involving 1-Aminoisoquinoline

| Target | Initial Scaffold Feature | Replacement/Modification | Outcome |

| Thrombin | Benzamidine | 1-Aminoisoquinoline | Improved selectivity and cell permeability. nih.gov |

| Factor XIIa | - | 1-Aminoisoquinoline (fragment) | Potent and selective inhibitors. bohrium.com |

| Rho Kinase (ROCK) | Aminoisoquinoline basic center | Removal of the basic center | Improved potency and pharmacokinetic profile. nih.gov |

| MRGPRX1 | Benzamidine | 1-Aminoisoquinoline | Highly potent and selective agonist. nih.govacs.orgnih.gov |

| KRAS G12C | - | 1-Amino-3-aryl isoquinoline (B145761) | Novel lead compounds with inhibitory activity. nih.gov |

Application as Biochemical and Pharmacological Probes in Research

Beyond their direct therapeutic potential, 1-aminoisoquinoline derivatives are valuable tools in chemical biology for probing biological systems. Their intrinsic properties, such as fluorescence, make them suitable for use as imaging agents and research probes. chemimpex.comresearchgate.net

Researchers have utilized 1-aminoisoquinoline in the creation of fluorescent probes for biological imaging, which aid in visualizing cellular processes and studying disease mechanisms. chemimpex.com For example, certain multisubstituted 1-aminoisoquinoline derivatives exhibit dual-state emissions, fluorescing strongly in both solution and solid states, which presents new possibilities for developing advanced fluorescent materials. researchgate.net

Furthermore, 5-aminoisoquinoline (B16527) (5-AIQ), a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), is widely used as a biochemical and pharmacological tool to investigate the effects of PARP inhibition. mdpi.com Its water-soluble nature and ability to cross the blood-brain barrier make it a useful probe in various experimental models of disease. mdpi.com The development of reliable analytical methods, such as UPLC-MS/MS assays, for the quantification of compounds like 5-AIQ in biological matrices is crucial for these research applications. mdpi.com

The ability of the 1-aminoisoquinoline scaffold to interact with diverse biological systems through non-covalent interactions makes it a versatile tool for probing biological pathways. researchgate.net

Development of Novel Chemical Scaffolds for Biological Targeting

The 1-aminoisoquinoline framework serves as a versatile starting point for the synthesis of novel and complex chemical scaffolds aimed at a variety of biological targets. chemimpex.comevitachem.com The development of new synthetic methodologies has expanded the chemical space accessible from this core structure.

One area of active research is the development of inhibitors for challenging drug targets like KRAS G12C, a common mutation in cancer. nih.gov Structure-based drug design has led to the creation of novel KRAS G12C inhibitors based on a 1-amino-3-aryl isoquinoline scaffold. nih.gov The expedient synthesis of these compounds was made possible by a ruthenium-catalyzed C-H functionalization/annulation cascade reaction. nih.gov

The 1-aminoisoquinoline scaffold has also been incorporated into inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov Novel 1-aminoisoquinoline benzamides have been identified as potent FLT3 kinase inhibitors that also inhibit the proliferation of FLT3-driven AML cell lines. nih.gov These compounds represent new kinase scaffolds with significant potential for development as anticancer agents. nih.gov

Furthermore, the 1-aminoisoquinoline moiety has been explored in the context of antitubercular drug discovery. asm.org A pyridine (B92270) carboxamide-based compound, identified as a prodrug, is hydrolyzed by a Mycobacterium tuberculosis amidase to release 1-aminoisoquinoline and 5-butyl-2-pyridinecarboxylic acid, contributing to its antimycobacterial activity. asm.org

The synthesis of diverse isoquinoline derivatives is an ongoing area of chemical research, with various catalytic methods being developed to construct these heterocyclic frameworks efficiently. beilstein-journals.orgbiomolther.orgresearchgate.net These synthetic advancements are crucial for generating novel scaffolds for biological evaluation.

Table 2: Novel Scaffolds Based on 1-Aminoisoquinoline and Their Biological Targets

| Novel Scaffold | Biological Target | Therapeutic Area |

| 1-Amino-3-aryl isoquinolines | KRAS G12C | Cancer. nih.gov |

| 1-Aminoisoquinoline benzamides | FLT3, Src-family kinases | Acute Myeloid Leukemia. nih.gov |

| Pyridine carboxamide (prodrug) | Mycobacterium tuberculosis | Tuberculosis. asm.org |

| Isoquinolin-1-amine derivatives | Rho kinase (ROCK) | Cardiovascular disease. nih.gov |

| 1-Aminoisoquinoline derivatives | MRGPRX1 | Pain. nih.govacs.orgnih.gov |

| 1-Aminoisoquinoline derivatives | Thrombin | Thrombosis. nih.gov |

| 1-Aminoisoquinoline derivatives | Factor XIIa | Thrombosis. bohrium.com |

| 3-Aryl-1-aminoisoquinolines | KRAS G12C | Cancer. nih.gov |

| Isoquinolinamine compounds | Protein kinases | Acute Lymphoblastic Leukemia. biomolther.org |

Future Research Directions and Unexplored Potential of Aminoisoquinoline Derivatives

The therapeutic and research applications of 1-aminoisoquinoline derivatives continue to expand, with several promising future directions. The versatility of this scaffold suggests that its full potential has yet to be realized. rsc.org

Future research will likely focus on the continued exploration of 1-aminoisoquinoline as a privileged scaffold in medicinal chemistry. rsc.org This includes the design and synthesis of new libraries of derivatives to screen against a wider range of biological targets. The development of novel synthetic methodologies, such as electrochemical C-H activation and multicomponent reactions, will facilitate the creation of structurally diverse and complex molecules. rsc.orgresearchgate.net

There is significant potential in designing multi-target ligands that incorporate the 1-aminoisoquinoline motif. This strategy could be particularly relevant for complex diseases where targeting a single pathway may not be sufficient.

Furthermore, the application of 1-aminoisoquinoline derivatives in material science is an emerging area. chemimpex.comevitachem.com Their unique electronic and fluorescent properties could be harnessed to create novel materials with applications in electronics and imaging. chemimpex.comevitachem.comresearchgate.net

Investigations into the metabolic stability and pharmacokinetic profiles of new 1-aminoisoquinoline-based compounds will be crucial for their successful translation into clinical candidates. mdpi.com In silico ADME (absorption, distribution, metabolism, and excretion) prediction tools will continue to play an important role in the early stages of this process. mdpi.com

Q & A

Q. How can researchers design experiments to minimize bias in 13-aminoisoquinoline studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.